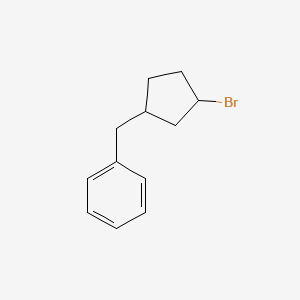

(3-Bromocyclopentyl)methylbenzene

Description

BenchChem offers high-quality (3-Bromocyclopentyl)methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromocyclopentyl)methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromocyclopentyl)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKSPIAEYIRCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Bromocyclopentyl)methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a proposed synthesis and detailed characterization of the novel compound, (3-Bromocyclopentyl)methylbenzene. Due to the absence of this compound in existing chemical literature, this guide outlines a plausible synthetic pathway leveraging established organic chemistry principles, including a Friedel-Crafts acylation, a Clemmensen reduction, and a free-radical bromination. Furthermore, this whitepaper presents the expected analytical data from key characterization techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, hypothetical experimental protocols are provided to guide researchers in the practical execution of the synthesis and subsequent structural elucidation. The information is structured to be a valuable resource for researchers in synthetic organic chemistry and drug development who may be interested in novel halogenated alkyl-aryl compounds.

Introduction

(3-Bromocyclopentyl)methylbenzene represents a novel chemical entity with potential applications in medicinal chemistry and materials science. Its structure, combining an alkyl-aryl moiety with a brominated cycloalkane, suggests possible utility as a synthetic intermediate for the introduction of a cyclopentyl-toluene group or as a scaffold for the development of new bioactive molecules. This guide details a feasible multi-step synthesis and the expected analytical characterization of this previously undocumented compound.

Proposed Synthesis Pathway

A three-step synthesis is proposed, commencing with the Friedel-Crafts acylation of toluene, followed by the reduction of the resulting ketone, and culminating in the bromination of the cyclopentyl ring.

Step 1: Friedel-Crafts Acylation of Toluene

Toluene is reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form cyclopentyl(p-tolyl)methanone. The methyl group of toluene is an ortho-, para-director, with the para-product being favored due to reduced steric hindrance.

Step 2: Clemmensen Reduction

The carbonyl group of cyclopentyl(p-tolyl)methanone is then reduced to a methylene group using a Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid. This reaction yields (cyclopentylmethyl)benzene.

Step 3: Free-Radical Bromination

The final step involves the free-radical bromination of the cyclopentyl ring of (cyclopentylmethyl)benzene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This reaction is anticipated to favor bromination at the C-3 position of the cyclopentyl ring, though a mixture of isomers is possible.

Experimental Protocols

3.1. Synthesis of Cyclopentyl(p-tolyl)methanone (Friedel-Crafts Acylation)

-

To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (15.0 g, 0.112 mol) and dry dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclopentanecarbonyl chloride (13.2 g, 0.100 mol) in dry dichloromethane (50 mL) to the stirred suspension over 30 minutes.

-

After the addition is complete, add toluene (9.2 g, 0.100 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure cyclopentyl(p-tolyl)methanone.

3.2. Synthesis of (Cyclopentylmethyl)benzene (Clemmensen Reduction)

-

In a 500 mL round-bottom flask, prepare amalgamated zinc by adding zinc dust (20.0 g, 0.306 mol) to a solution of mercuric chloride (2.0 g) in 20 mL of water and 1 mL of concentrated hydrochloric acid, and shaking for 5 minutes.

-

Decant the aqueous solution and add concentrated hydrochloric acid (50 mL), water (25 mL), and toluene (50 mL).

-

Add cyclopentyl(p-tolyl)methanone (9.4 g, 0.050 mol) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8 hours. Add 10 mL of concentrated hydrochloric acid every hour during the reflux.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the residue by column chromatography on silica gel using hexane as the eluent to give (cyclopentylmethyl)benzene.

3.3. Synthesis of (3-Bromocyclopentyl)methylbenzene (Free-Radical Bromination)

-

In a 250 mL round-bottom flask, dissolve (cyclopentylmethyl)benzene (8.0 g, 0.050 mol) in carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (9.8 g, 0.055 mol) and benzoyl peroxide (0.24 g, 1.0 mmol).

-

Reflux the mixture with stirring for 6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with 10% sodium thiosulfate solution (50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to isolate (3-Bromocyclopentyl)methylbenzene.

Characterization

The structure of the synthesized (3-Bromocyclopentyl)methylbenzene would be confirmed using a combination of spectroscopic methods.

4.1. Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the characterization of (3-Bromocyclopentyl)methylbenzene.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.10 | m | 4H | Aromatic protons |

| 4.50 - 4.40 | m | 1H | CH-Br |

| 2.60 | d | 2H | Ar-CH₂ |

| 2.35 | s | 3H | Ar-CH₃ |

| 2.30 - 1.60 | m | 7H | Cyclopentyl protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | Quaternary aromatic C |

| 135.5 | Quaternary aromatic C |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 60.0 | CH-Br |

| 40.0 | Ar-CH₂ |

| 35.0 | Cyclopentyl CH₂ |

| 30.0 | Cyclopentyl CH₂ |

| 25.0 | Cyclopentyl CH |

| 21.0 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| 1605, 1495 | C=C stretch | Aromatic ring |

| 650 - 550 | C-Br stretch | Alkyl bromide |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 238, 240 | Molecular ion peaks (M⁺, M⁺+2) due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio) |

| 159 | [M - Br]⁺ |

| 105 | [C₈H₉]⁺ (tolylmethyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Conclusion

This technical guide provides a robust, albeit hypothetical, framework for the synthesis and characterization of the novel compound (3-Bromocyclopentyl)methylbenzene. The proposed multi-step synthesis is based on well-established and reliable chemical transformations. The predicted analytical data offers a clear benchmark for researchers to confirm the successful synthesis and purification of the target molecule. This document is intended to serve as a foundational resource to stimulate further research into the properties and potential applications of this and related compounds.

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Bromocyclopentyl)methylbenzene

Disclaimer: The compound (3-Bromocyclopentyl)methylbenzene is not extensively documented in publicly available scientific literature. Therefore, this guide is a predictive summary based on the known properties of its constituent chemical moieties—bromocyclopentane and methylbenzene (toluene)—and related compounds. The data presented herein, including physical properties and experimental protocols, are estimations and should be used as a guideline for further research.

Chemical Identity and Structure

The name (3-Bromocyclopentyl)methylbenzene implies a cyclopentyl ring substituted with both a bromine atom and a methylbenzene (tolyl) group. The position of the bromine is specified as 3, but the attachment point of the tolyl group is not explicitly defined. For this guide, we will assume the tolyl group is at the 1-position of the cyclopentyl ring. The isomeric form of the methyl group on the benzene ring (ortho, meta, or para) also needs to be considered. This guide will focus on the para-isomer, 1-(4-methylphenyl)-3-bromocyclopentane, as a representative structure.

IUPAC Name: 1-Bromo-3-(4-methylphenyl)cyclopentane Molecular Formula: C₁₂H₁₅Br Molecular Weight: 239.15 g/mol

Predicted Physical Properties

The physical properties of (3-Bromocyclopentyl)methylbenzene are predicted based on the properties of bromocyclopentane, toluene, and phenylcyclopentane.

| Property | Predicted Value | Source Analogs and Justification |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of bromocyclopentane and other alkylated aromatic compounds.[1][2] |

| Boiling Point | ~250-270 °C | Higher than bromocyclopentane (138 °C)[1] and toluene (110.6 °C)[3] due to increased molecular weight and van der Waals forces. Phenylcyclopentene has a boiling point of 225 °C.[4] |

| Melting Point | < -20 °C | Expected to be low, similar to bromocyclopentane (-45 °C)[5] and toluene (-95 °C).[3] |

| Density | ~1.2 - 1.3 g/mL | Intermediate between the density of bromocyclopentane (~1.39 g/mL)[6] and toluene (0.867 g/mL).[7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | Similar to bromocyclopentane[2][5] and toluene[7], which are nonpolar. |

| Refractive Index | ~1.54 - 1.56 | Higher than that of bromocyclopentane (~1.488)[6] and toluene (~1.497)[8] due to the presence of the aromatic ring. Phenylcyclopentene has a refractive index of ~1.567.[9] |

Predicted Chemical Properties and Reactivity

The chemical reactivity of (3-Bromocyclopentyl)methylbenzene is dictated by its functional groups: the alkyl bromide and the activated aromatic ring.

-

Alkyl Bromide Reactivity: The bromine on the cyclopentyl ring can undergo nucleophilic substitution and elimination reactions, typical of secondary alkyl halides. It can be used to form Grignard reagents.

-

Aromatic Ring Reactivity: The methyl-substituted benzene ring (toluene moiety) is activated towards electrophilic aromatic substitution. The methyl group is an ortho-, para-director.[3]

-

Stability: The compound is expected to be stable under normal conditions but may be sensitive to light and strong bases (which could promote elimination).[2] It is likely incompatible with strong oxidizing agents.

Experimental Protocols

A plausible synthetic route to (3-Bromocyclopentyl)methylbenzene is the Friedel-Crafts alkylation of toluene with 3-bromocyclopentene, followed by reduction of the double bond and subsequent bromination, or more directly via Friedel-Crafts alkylation with a suitable brominated cyclopentyl precursor. Below is a hypothetical protocol for its synthesis.

Hypothetical Synthesis via Friedel-Crafts Alkylation:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and dry toluene (5 eq).

-

Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add 1,3-dibromocyclopentane (1.0 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the mixture over crushed ice with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (3-Bromocyclopentyl)methylbenzene.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons (tolyl group): ~7.0-7.3 ppm (multiplet, 4H). - Methyl protons (tolyl group): ~2.3 ppm (singlet, 3H). - CH-Br proton (cyclopentyl ring): ~4.2-4.5 ppm (multiplet, 1H). - CH-Ar proton (cyclopentyl ring): ~2.8-3.2 ppm (multiplet, 1H). - Cyclopentyl methylene protons: ~1.5-2.5 ppm (multiplets, 6H). |

| ¹³C NMR | - Aromatic carbons: ~120-145 ppm. - CH-Br carbon: ~50-60 ppm. - CH-Ar carbon: ~45-55 ppm. - Cyclopentyl methylene carbons: ~25-40 ppm. - Methyl carbon: ~21 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-3000 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - C-Br stretching: ~500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound. - Fragmentation patterns showing loss of Br, and cleavage of the cyclopentyl and tolyl groups. |

Safety and Handling

The safety and handling precautions for (3-Bromocyclopentyl)methylbenzene should be based on the hazards of its components: alkyl halides and aromatic hydrocarbons.

-

Alkyl Halides: Alkyl halides can be harmful if inhaled, swallowed, or in contact with skin.[10][11] They may cause irritation and some are considered potential carcinogens.[10]

-

Aromatic Hydrocarbons: Aromatic hydrocarbons like toluene are flammable liquids and their vapors can form explosive mixtures with air.[8][12] They can cause skin and eye irritation, and inhalation may lead to central nervous system depression.[13]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

Visualizations

Diagram 1: Hypothetical Synthesis Workflow

Caption: A flowchart illustrating a potential synthetic route and subsequent analysis for (3-Bromocyclopentyl)methylbenzene.

Diagram 2: Logical Relationship of Properties

Caption: A diagram showing the relationship between the chemical structure and its predicted properties and hazards.

References

- 1. Bromocyclopentane - Wikipedia [en.wikipedia.org]

- 2. Bromocyclopentane | 137-43-9 [chemicalbook.com]

- 3. Toluene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ブロモシクロペンタン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toluene Solvent Properties [macro.lsu.edu]

- 9. Page loading... [guidechem.com]

- 10. Alkyl Halides Group - information sheet - Canada.ca [canada.ca]

- 11. canada.ca [canada.ca]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]

(3-Bromocyclopentyl)methylbenzene: An In-depth Structural and Conformational Analysis

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of (3-Bromocyclopentyl)methylbenzene. As a 1,3-disubstituted cyclopentane, its stereochemistry and the spatial arrangement of its substituents are critical to its potential applications in medicinal chemistry and materials science. This document outlines the theoretical conformational landscape of both cis and trans isomers, details the experimental protocols for their characterization, and presents a logical workflow for such an analysis. Due to the absence of specific experimental data for (3-Bromocyclopentyl)methylbenzene in the current literature, this guide synthesizes information from analogous substituted cyclopentane systems to predict its behavior and to provide a robust framework for future research.

Introduction

Cyclopentane rings are prevalent structural motifs in a vast array of natural products and synthetic molecules of biological and industrial importance. Unlike their six-membered cyclohexane counterparts, which have well-defined low-energy chair conformations, cyclopentanes are highly flexible and exist as a dynamic equilibrium of non-planar conformations known as the envelope (C_s symmetry) and the twist (C_2 symmetry).[1][2] This flexibility, characterized by a low barrier to interconversion through a process called pseudorotation, is significantly influenced by the nature and position of substituents on the ring.[3][4]

(3-Bromocyclopentyl)methylbenzene presents an interesting case study in 1,3-disubstitution, with a sterically demanding methylphenyl group and an electronegative bromine atom. The interplay of steric hindrance and electronic effects dictates the preferred conformation of both its cis and trans isomers, which in turn governs their physical, chemical, and biological properties. This guide provides a detailed exploration of these conformational preferences through theoretical analysis and outlines the key experimental techniques required for their empirical determination.

Conformational Analysis

The cyclopentane ring puckers to relieve torsional strain that would be present in a planar conformation.[5] The two primary low-energy conformations are the envelope and the twist.

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom out of the plane. Substituents can occupy either axial-like or equatorial-like positions.

-

Twist Conformation: No three atoms are coplanar. This conformation has C_2 symmetry and also presents pseudo-axial and pseudo-equatorial positions for substituents.

The energy difference between the envelope and twist conformations is very small, and they rapidly interconvert.[4] For substituted cyclopentanes, the preference for one conformation over another, and the placement of substituents in pseudo-axial or pseudo-equatorial positions, is determined by the need to minimize steric interactions.

trans-1-Bromo-3-(methylphenyl)cyclopentane

In the trans isomer, the bromo and methylphenyl groups are on opposite faces of the ring. The most stable conformation will seek to place the bulkier methylphenyl group in a pseudo-equatorial position to minimize steric strain.

-

Predicted Stable Conformation: A twist or envelope conformation with the methylphenyl group in a pseudo-equatorial position and the bromine atom in a pseudo-equatorial position on the opposite side of the ring. This arrangement minimizes steric interactions for both substituents.

cis-1-Bromo-3-(methylphenyl)cyclopentane

In the cis isomer, both substituents are on the same face of the ring. This leads to a competition for the more stable pseudo-equatorial position.

-

Predicted Stable Conformation: The conformation that places the significantly bulkier methylphenyl group in the pseudo-equatorial position will be strongly favored, forcing the smaller bromine atom into the less stable pseudo-axial position. The steric strain associated with a pseudo-axial methylphenyl group would be prohibitively high.

Data Presentation

The following tables present predicted quantitative data for the most stable conformers of (3-Bromocyclopentyl)methylbenzene. These values are illustrative and based on data from analogous compounds and computational chemistry principles. Experimental verification is required for definitive values.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of trans-(3-Bromocyclopentyl)methylbenzene

| Parameter | Predicted Value |

| Conformation | Twist (pseudo-diequatorial) |

| Relative Energy | 0.0 kcal/mol (Reference) |

| C-Br Bond Length | ~1.95 Å |

| C-Aryl Bond Length | ~1.51 Å |

| Key Dihedral Angle (C1-C2-C3-C4) | ~35-45° |

Table 2: Predicted Geometric Parameters for the Most Stable Conformer of cis-(3-Bromocyclopentyl)methylbenzene

| Parameter | Predicted Value |

| Conformation | Envelope (Aryl-equatorial, Bromo-axial) |

| Relative Energy | > 2.0 kcal/mol (relative to trans) |

| C-Br Bond Length | ~1.96 Å |

| C-Aryl Bond Length | ~1.52 Å |

| Key Dihedral Angle (C1-C2-C3-C4) | ~20-30° |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of cyclic molecules in solution.

Objective: To determine the predominant conformation and the relative orientation of the substituents.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analyze the coupling constants (³J_HH) between vicinal protons. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, which can be used to infer the ring's pucker and the pseudo-axial/pseudo-equatorial nature of the protons (and thus the substituents).[6]

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. The chemical shifts can provide information about the electronic environment of the carbon atoms.[7]

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

-

COSY: To establish proton-proton coupling networks.

-

HSQC: To correlate protons with their directly attached carbons.

-

HMBC: To identify long-range proton-carbon correlations.

-

NOESY/ROESY: To identify through-space correlations between protons. A strong NOE between protons on the same face of the ring can confirm a cis relationship and provide insight into the conformation. For example, in the cis isomer, an NOE between the proton at C1 and the proton at C3 would be expected.

-

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.

Objective: To obtain precise bond lengths, bond angles, and the solid-state conformation of the molecule.

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[8]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.[9] The final structure will reveal the precise conformation of the cyclopentane ring in the crystal lattice.

Computational Modeling

Computational chemistry provides theoretical insight into the relative stabilities of different conformations and can predict geometric parameters.

Objective: To calculate the energies of possible conformers and predict the lowest energy structure.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization and Energy Calculation: Take the low-energy conformers from the search and perform full geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[10]

-

Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, Gibbs free energy).

-

Analysis: Compare the relative energies of the optimized conformers to predict the most stable structure and the equilibrium population of each conformer at a given temperature. The calculated geometric parameters can be compared with experimental data from X-ray crystallography.

Mandatory Visualizations

The following diagram illustrates a comprehensive workflow for the structural and conformational analysis of (3-Bromocyclopentyl)methylbenzene.

Caption: Workflow for Structural and Conformational Analysis.

Conclusion

The structural and conformational analysis of (3-Bromocyclopentyl)methylbenzene requires a synergistic approach combining theoretical predictions with rigorous experimental verification. Based on established principles of stereochemistry, it is predicted that the trans isomer exists predominantly in a pseudo-diequatorial conformation, while the cis isomer is forced to adopt a conformation with the bulky methylphenyl group pseudo-equatorial and the bromine pseudo-axial. The detailed experimental protocols and logical workflow presented in this guide provide a clear roadmap for researchers to empirically validate these predictions and to fully characterize this and other substituted cyclopentane systems. Such detailed structural knowledge is fundamental for understanding the molecule's reactivity and for its potential application in drug design and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. brainly.com [brainly.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of (3-Bromocyclopentyl)methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Bromocyclopentyl)methylbenzene, a halogenated aromatic hydrocarbon. Due to the absence of a registered CAS number for this specific compound in major chemical databases, this document outlines a plausible synthetic pathway and projects its physicochemical and spectroscopic properties based on analogous compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in fields such as medicinal chemistry and materials science. The inherent ambiguity in the nomenclature—referring to ortho-, meta-, or para-isomers—is addressed by focusing on a general synthetic strategy applicable to all isomers.

Chemical Identity and Properties

(3-Bromocyclopentyl)methylbenzene refers to a molecule where a cyclopentyl ring, brominated at the third position, is attached to a toluene (methylbenzene) ring. The attachment of the cyclopentyl group to the toluene ring can result in three positional isomers: ortho (1-(3-Bromocyclopentyl)-2-methylbenzene), meta (1-(3-Bromocyclopentyl)-3-methylbenzene), and para (1-(3-Bromocyclopentyl)-4-methylbenzene).

Molecular Formula: C₁₂H₁₅Br

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 239.15 g/mol | Calculated based on the molecular formula C₁₂H₁₅Br. |

| Appearance | Colorless to pale yellow liquid | Typical for many alkyl-substituted aryl halides[1][2]. |

| Boiling Point | > 200 °C (estimated) | Expected to be higher than corresponding alkyl halides due to the aromatic ring[1]. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, ethanol) | Characteristic of non-polar organic compounds[2][3]. |

| Density | > 1.0 g/mL (estimated) | Brominated organic compounds are typically denser than water[2]. |

Proposed Synthesis

A plausible and versatile route to synthesize (3-Bromocyclopentyl)methylbenzene involves a two-step process:

-

Friedel-Crafts Alkylation: Reaction of toluene with cyclopentene in the presence of a Lewis acid catalyst to form cyclopentyltoluene.

-

Benzylic Bromination: Selective bromination of the cyclopentyl ring at the benzylic position is challenging, therefore a radical bromination of the saturated cyclopentyl ring is proposed.

The following diagram illustrates the general synthetic workflow.

Caption: Proposed synthetic pathway for (3-Bromocyclopentyl)methylbenzene isomers.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Toluene with Cyclopentene

This procedure is adapted from established Friedel-Crafts alkylation methods.

Materials:

-

Toluene (excess, acts as solvent and reactant)

-

Cyclopentene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Dry Dichloromethane (DCM)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents based on cyclopentene) to an excess of dry toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add cyclopentene (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopentyltoluene as a mixture of ortho, meta, and para isomers.

-

Purify the product by fractional distillation or column chromatography.

Step 2: Radical Bromination of Cyclopentyltoluene

This protocol is based on standard procedures for allylic and benzylic bromination using N-bromosuccinimide (NBS).

Materials:

-

Cyclopentyltoluene (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon Tetrachloride (CCl₄) or another suitable solvent

-

Saturated Sodium Thiosulfate Solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentyltoluene (1 equivalent) in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, (3-Bromocyclopentyl)methylbenzene, can be purified by column chromatography.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for (3-Bromocyclopentyl)methylbenzene.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (6.5-8.0 ppm), methyl protons on the benzene ring (~2.3 ppm), methine proton attached to bromine on the cyclopentyl ring (downfield shift), and other cyclopentyl protons (aliphatic region). The splitting patterns of the aromatic protons can help distinguish between ortho, meta, and para isomers[4][5][6]. |

| ¹³C NMR | Aromatic carbons (110-140 ppm), methyl carbon (~20 ppm), carbon attached to bromine on the cyclopentyl ring (downfield shift), and other aliphatic carbons of the cyclopentyl ring[6]. |

| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring (~3030 cm⁻¹), C-H stretching of the aliphatic parts, and C-C stretching in the aromatic ring (1450-1600 cm⁻¹). The C-Br stretching frequency is typically observed in the fingerprint region (500-700 cm⁻¹)[4][5][6]. |

| Mass Spectrometry | The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)[7][8][9]. |

Safety and Handling

Friedel-Crafts Alkylation:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The reaction is exothermic and should be cooled appropriately.

Radical Bromination:

-

N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent; alternative solvents should be considered.

-

UV radiation can be harmful; ensure proper shielding.

Grignard Reagents (Alternative Synthesis):

-

If a Grignard-based synthesis is considered, extreme care must be taken to maintain anhydrous conditions as Grignard reagents are highly reactive with water[10][11][12]. Ethers used as solvents are highly flammable[10].

Logical Relationships in Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to characterization and potential application.

Caption: Logical workflow from synthesis and purification to characterization and potential applications.

Conclusion

While (3-Bromocyclopentyl)methylbenzene is not a commercially available or extensively documented compound, this guide provides a robust framework for its synthesis and characterization based on well-established organic chemistry principles. The proposed synthetic route is flexible and can be adapted to target specific isomers. The predicted physicochemical and spectroscopic data offer a baseline for researchers to identify and characterize this molecule. Further experimental work is necessary to validate these predictions and explore the potential utility of (3-Bromocyclopentyl)methylbenzene in various scientific domains. Researchers should adhere to strict safety protocols when handling the hazardous reagents involved in the proposed synthetic pathways.

References

- 1. ck12.org [ck12.org]

- 2. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. quora.com [quora.com]

- 11. acs.org [acs.org]

- 12. faculty.fgcu.edu [faculty.fgcu.edu]

(3-Bromocyclopentyl)methylbenzene synthesis pathways and reaction mechanisms

Disclaimer: The following document outlines proposed synthesis pathways for (3-Bromocyclopentyl)methylbenzene based on established principles of organic chemistry. To the best of our knowledge, a direct, peer-reviewed synthesis for this specific compound has not been published. The experimental protocols provided are adapted from analogous reactions and should be considered theoretical. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

(3-Bromocyclopentyl)methylbenzene is a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Its structure combines a toluene moiety with a brominated cyclopentyl group, offering various sites for further functionalization. This guide provides a comprehensive overview of plausible synthetic routes, detailed reaction mechanisms, and theoretical experimental protocols for the preparation of this compound.

Proposed Synthesis Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of (3-Bromocyclopentyl)methylbenzene. Both routes commence with commercially available starting materials and employ well-established organic transformations.

Pathway 1: Friedel-Crafts Alkylation followed by Radical Bromination

This pathway involves the initial formation of a carbon-carbon bond between toluene and a cyclopentyl moiety, followed by the selective bromination of the cyclopentyl ring.

Pathway 2: Bromination of Cyclopentane followed by Friedel-Crafts Alkylation

This alternative approach first functionalizes the cyclopentane ring with bromine, which is then used to alkylate toluene.

Detailed Reaction Mechanisms and Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Toluene

The Friedel-Crafts alkylation introduces the cyclopentyl group onto the toluene ring. This reaction is an electrophilic aromatic substitution that can proceed via different cyclopentyl sources.

Reaction Mechanism

The mechanism involves the generation of a cyclopentyl carbocation (or a related electrophilic species) which is then attacked by the electron-rich toluene ring. A Lewis acid, such as AlCl₃ or FeCl₃, is typically used as a catalyst to facilitate the formation of the electrophile.[1]

The methyl group of toluene is an ortho-, para-directing activator. However, in Friedel-Crafts alkylations, the product distribution can be complex and is influenced by reaction temperature. At lower temperatures, kinetic control favors the formation of ortho and para isomers, while at higher temperatures, thermodynamic control can lead to a higher proportion of the meta isomer.[2]

Quantitative Data from Analogous Reactions

| Alkylating Agent | Catalyst | Temperature (°C) | Isomer Distribution (o:m:p) | Reference |

| Methyl Chloride | AlCl₃ | 0 | 54 : 17 : 29 | [2] |

| Methyl Chloride | AlCl₃ | 25 | 3 : 69 : 28 | [2] |

| Propylene | Activated Clay | 90-110 | Not specified | [3] |

Experimental Protocol (Hypothetical)

-

Materials: Toluene (1.0 mol), cyclopentene (1.2 mol), anhydrous aluminum chloride (0.1 mol), dichloromethane (200 mL), 1 M HCl, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add toluene to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

-

Add cyclopentene to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of methylcyclopentylbenzene isomers, can be purified by fractional distillation.

-

Step 2: Free Radical Bromination

The second step involves the bromination of the cyclopentyl ring of the previously synthesized methylcyclopentylbenzene. To achieve selectivity for the cyclopentyl ring over the benzylic methyl group, free-radical bromination is the proposed method.

Reaction Mechanism

Free-radical bromination proceeds via a chain mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by UV light or a radical initiator, which generates bromine radicals from a bromine source like N-bromosuccinimide (NBS) or molecular bromine.[4] The bromine radical then abstracts a hydrogen atom from the substrate to form the most stable possible carbon radical. In the case of methylcyclopentylbenzene, hydrogen abstraction can occur at the benzylic, tertiary, secondary, or primary positions. The order of stability for carbon radicals is generally: benzylic ≈ tertiary > secondary > primary. Therefore, a mixture of products is expected, with bromination at the benzylic and tertiary cyclopentyl positions being the most likely. To favor substitution on the cyclopentyl ring, conditions that minimize the reactivity of the benzylic position could be explored, though this presents a significant synthetic challenge.

Regioselectivity

The regioselectivity of free-radical bromination is highly dependent on the stability of the resulting radical intermediate. For a (1-methylcyclopentyl)benzene intermediate, the tertiary position on the cyclopentyl ring is also benzylic, making it highly activated. For other isomers, the tertiary C-H bond on the cyclopentane ring would be the most likely site of hydrogen abstraction.[5]

Quantitative Data on Radical Stability

| C-H Bond Type | Relative Rate of Bromination at 40°C |

| Primary | 1 |

| Secondary | 82 |

| Tertiary | 1640 |

| Benzylic | Highly reactive |

This data suggests that bromination will be highly selective for the most substituted C-H bond.

Experimental Protocol (Hypothetical)

-

Materials: Methylcyclopentylbenzene (0.5 mol), N-bromosuccinimide (0.5 mol), benzoyl peroxide (0.01 mol), carbon tetrachloride (500 mL), saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, water, anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylcyclopentylbenzene, N-bromosuccinimide, and carbon tetrachloride.

-

Add benzoyl peroxide as a radical initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of brominated isomers, can be purified by column chromatography or fractional distillation.

-

Conclusion

The synthesis of (3-Bromocyclopentyl)methylbenzene is theoretically achievable through a two-step sequence involving Friedel-Crafts alkylation and free-radical bromination. The primary challenges in this synthesis are controlling the regioselectivity of both the alkylation and bromination steps to obtain the desired isomer in high yield. The provided protocols, based on analogous reactions, offer a starting point for the development of a robust and efficient synthesis of this target molecule. Further optimization of reaction conditions would be necessary to maximize the yield of the desired 3-bromo isomer.

References

An In-depth Technical Guide to the Solubility of (3-Bromocyclopentyl)methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Bromocyclopentyl)methylbenzene. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document outlines the predicted solubility based on the principles of chemical structure and polarity. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers with the necessary methodologies to generate empirical data.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. (3-Bromocyclopentyl)methylbenzene is a brominated organic compound with a nonpolar cyclopentyl ring and a methylbenzene (toluene) group. The presence of the bromine atom introduces some polarity, but the overall character of the molecule is expected to be largely nonpolar.

Based on this structure, (3-Bromocyclopentyl)methylbenzene is predicted to be:

-

Insoluble in polar solvents such as water.

-

Soluble in nonpolar organic solvents such as hexane, cyclohexane, and toluene.

-

Soluble in moderately polar organic solvents such as diethyl ether, chloroform, and dichloromethane.[1][2]

-

Potentially sparingly soluble in polar aprotic solvents like acetone, although the large nonpolar moiety may limit solubility.[2]

-

Likely soluble in other aromatic solvents due to the presence of the methylbenzene group.

A qualitative assessment of solubility can be performed using a classification scheme based on its behavior in a series of solvents.[3][4][5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for (3-Bromocyclopentyl)methylbenzene in various organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) | Temperature (°C) |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Data not available | |

| Toluene | C₇H₈ | Nonpolar | Soluble | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble | Data not available | |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Data not available | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble | Data not available | |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Data not available | |

| Water | H₂O | Polar Protic | Insoluble | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of an organic compound like (3-Bromocyclopentyl)methylbenzene.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, which can help in classifying the compound and selecting appropriate solvents for reactions or purification.[3][6]

Materials:

-

(3-Bromocyclopentyl)methylbenzene

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol)

-

Water

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 20-30 mg of (3-Bromocyclopentyl)methylbenzene to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The compound completely dissolves, leaving no visible solid particles.

-

Sparingly Soluble: A small portion of the compound dissolves, but undissolved solid remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Record the observations.

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the mass of solute that can dissolve in a specific volume of solvent at a given temperature to create a saturated solution.

Materials:

-

(3-Bromocyclopentyl)methylbenzene

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of (3-Bromocyclopentyl)methylbenzene to a scintillation vial. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to remain undisturbed in the temperature bath for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant in mL) * 100

-

Repeat the experiment at different temperatures if a solubility curve is desired.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

References

A Proposed Theoretical and Computational Investigation of (3-Bromocyclopentyl)methylbenzene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical and computational studies on (3-Bromocyclopentyl)methylbenzene are not available in the public literature. This technical guide therefore outlines a comprehensive research framework based on established computational chemistry methodologies successfully applied to its constituent fragments—methylbenzene and substituted cyclopentanes. The presented data are illustrative and intended to model expected outcomes from such a study.

Introduction

(3-Bromocyclopentyl)methylbenzene is a substituted aromatic hydrocarbon featuring a chiral cyclopentyl ring attached to a toluene moiety. The presence of a bromine atom and the stereochemistry of the cyclopentyl ring suggest potential for this molecule and its derivatives to be of interest in medicinal chemistry and materials science. Understanding its conformational landscape, electronic properties, and reactivity is crucial for exploring its potential applications.

This guide details a proposed theoretical and computational workflow to characterize (3-Bromocyclopentyl)methylbenzene, providing a roadmap for future research. The methodologies described herein are standard in the field of computational chemistry for molecules of similar complexity.

Proposed Computational Methodology

A multi-step computational approach is proposed to thoroughly investigate the structural and electronic properties of (3-Bromocyclopentyl)methylbenzene. Density Functional Theory (DFT) is recommended as the primary computational method due to its excellent balance of accuracy and computational cost for organic molecules.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Conformational Analysis

Due to the flexibility of the cyclopentyl ring and its attachment to the methylbenzene group, a thorough conformational search is the necessary first step. This can be achieved using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers, followed by geometry optimization of the most promising candidates at the DFT level.

Geometry Optimization and Vibrational Frequencies

The geometries of the identified conformers should be optimized using the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[1][2] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of the bromine atom, while polarization functions (d,p) are crucial for all non-hydrogen atoms. Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data and simulated infrared (IR) spectra.

Electronic Structure Analysis

Further analysis of the electronic properties can be carried out on the lowest energy conformer. This includes:

-

Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory.

-

IR Spectroscopy: Vibrational frequencies obtained from the frequency calculations can be used to simulate the IR spectrum.

Data Presentation: Predicted Properties

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values are hypothetical but representative for a molecule of this nature.

Table 1: Predicted Thermodynamic Properties of the Most Stable Conformer

| Property | Predicted Value | Units |

| Total Electronic Energy | -2985.12345 | Hartrees |

| Zero-point vibrational energy | 215.78 | kcal/mol |

| Enthalpy (298.15 K) | -2985.01234 | Hartrees |

| Gibbs Free Energy (298.15 K) | -2985.05678 | Hartrees |

| Dipole Moment | 2.15 | Debye |

Table 2: Key Predicted Geometric Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | Units |

| Bond Lengths | |||||

| C-Br | C(cyclopentyl) | Br | 1.96 | Ångströms | |

| C-C (ring-benzyl) | C(cyclopentyl) | C(benzyl) | 1.53 | Ångströms | |

| Bond Angles | |||||

| C-C-Br | C(cyclopentyl) | C(cyclopentyl) | Br | 110.5 | Degrees |

| C-C-C (benzyl) | C(cyclopentyl) | C(benzyl) | C(aromatic) | 112.8 | Degrees |

Table 3: Predicted Spectroscopic Data

| Spectrum | Peak Position (Hypothetical) | Assignment |

| ¹H NMR | ~7.2 ppm | Aromatic protons (m-substituted pattern) |

| ~2.3 ppm | Methyl group protons (singlet) | |

| ~4.5 ppm | CH-Br proton (multiplet) | |

| 1.5-2.5 ppm | Cyclopentyl and benzylic protons (multiplets) | |

| ¹³C NMR | ~138 ppm | Quaternary aromatic carbons |

| ~128 ppm | CH aromatic carbons | |

| ~55 ppm | C-Br carbon | |

| ~21 ppm | Methyl carbon | |

| IR | ~3050 cm⁻¹ | Aromatic C-H stretch |

| ~2950 cm⁻¹ | Aliphatic C-H stretch | |

| ~1600, 1490 cm⁻¹ | Aromatic C=C ring stretch | |

| ~600 cm⁻¹ | C-Br stretch |

Visualizations

Visual representations are critical for understanding molecular structure and computational workflows.

Caption: Molecular graph of (3-Bromocyclopentyl)methylbenzene.

Caption: Proposed DFT workflow for studying the target molecule.

References

Technical Guide: (3-Bromocyclopentyl)methylbenzene - Potential Hazards and Safety Data

Executive Summary

(3-Bromocyclopentyl)methylbenzene is a brominated organic compound that, based on data from similar molecules, is expected to be a flammable liquid and vapor.[1] It is likely to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1] This document provides a detailed overview of the potential hazards, safety precautions, and emergency procedures associated with handling this compound. All personnel handling this substance should be thoroughly trained in its potential hazards and required safety procedures.

Hazard Identification and Classification

Based on GHS classifications for analogous compounds, (3-Bromocyclopentyl)methylbenzene is anticipated to be classified as follows:

-

Flammable Liquids: Category 3[1]

-

Acute Toxicity, Oral: Category 4[1]

-

Acute Toxicity, Inhalation: Category 3[1]

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

-

Hazardous to the Aquatic Environment, Chronic: Category 2

Signal Word: Danger[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H331: Toxic if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

-

H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms

(Image depicting GHS pictograms for Flammable, Acute Toxicity (skull and crossbones), and Irritant)

Physical and Chemical Properties

Quantitative data for (3-Bromocyclopentyl)methylbenzene is not available. The following table presents data for related compounds to provide an estimate of its properties.

| Property | Value (for related compounds) | Source |

| Molecular Weight | ~239.15 g/mol (Calculated) | |

| Appearance | Likely a clear liquid | General observation for similar compounds |

| Odor | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| log Pow | 3.14 (for a related compound) |

Experimental Protocols

Detailed experimental protocols for (3-Bromocyclopentyl)methylbenzene are not published. The following are generalized procedures for handling flammable and hazardous organic bromides, based on standard laboratory practices and SDS recommendations.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

-

Avoid breathing vapors or mist.[1]

-

Wash hands thoroughly after handling.[1]

-

-

Storage:

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not allow product to enter drains.[1]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread fire.

-

Specific Hazards Arising from the Chemical: Vapors may form explosive mixtures with air.[3] Vapors may travel to source of ignition and flash back.[3] Containers may explode when heated.[3]

-

Hazardous Combustion Products: Carbon oxides, hydrogen bromide gas.[4]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in hazard identification and response based on the GHS information.

Caption: Hazard classification for (3-Bromocyclopentyl)methylbenzene.

Caption: First aid workflow for exposure incidents.

Toxicological Information

Detailed toxicological studies for (3-Bromocyclopentyl)methylbenzene are not available. The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Acute Effects:

-

Chronic Effects: No data available.

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Ecological Information

This compound is expected to be toxic to aquatic life with long-lasting effects. It should not be released into the environment.

Regulatory Information

This substance may be subject to various national and international regulations. Users should ensure compliance with all applicable laws. For research and development purposes in the United States, it may be supplied under the TSCA R&D Exemption.[1]

This technical guide provides a summary of the potential hazards and recommended safety precautions for (3-Bromocyclopentyl)methylbenzene based on the best available information for analogous compounds. It is imperative that all users conduct their own risk assessments and adhere to safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Bromocyclopentyl)methylbenzene in Grignard Reagent Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Bromocyclopentyl)methylbenzene is a versatile organic compound that serves as a precursor for the formation of a specific Grignard reagent, (3-(methylbenzyl)cyclopentyl)magnesium bromide. This organometallic intermediate is a potent nucleophile and a strong base, making it a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. The presence of the methylbenzyl moiety introduces a key structural element for the synthesis of various target molecules.

Grignard reagents, with the general formula RMgX, are formed through the reaction of an organohalide with magnesium metal in an ethereal solvent.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[2] This reactivity allows for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[1][3]

These application notes provide a detailed protocol for the preparation of the Grignard reagent from (3-Bromocyclopentyl)methylbenzene and its subsequent application in a typical nucleophilic addition reaction.

Data Presentation

Table 1: Illustrative Yields for the Formation of (3-(methylbenzyl)cyclopentyl)magnesium bromide

| Parameter | Expected Value | Notes |

| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent. |

| Typical Experimental Yield | 75-90% | Yields are highly dependent on the purity of reagents and anhydrous conditions. |

| Purity (by titration) | 0.8 - 1.2 M | Concentration of the Grignard reagent solution in the ethereal solvent. |

Table 2: Illustrative Data for a Subsequent Reaction with an Aldehyde

| Parameter | Expected Value | Notes |

| Starting Material | Benzaldehyde | A common electrophile for Grignard reactions. |

| Product | (3-(methylbenzyl)cyclopentyl)(phenyl)methanol | A secondary alcohol. |

| Typical Experimental Yield | 60-80% | Yields can be influenced by steric hindrance and reaction temperature. |

| Purity (by NMR/GC-MS) | >95% | After purification by column chromatography. |

Experimental Protocols

Protocol 1: Formation of (3-(methylbenzyl)cyclopentyl)magnesium bromide

This protocol details the synthesis of the Grignard reagent from (3-Bromocyclopentyl)methylbenzene. Strict anhydrous conditions are critical for the success of this reaction, as Grignard reagents are readily destroyed by water.[1][2]

Materials:

-

(3-Bromocyclopentyl)methylbenzene

-

Magnesium turnings

-

Iodine crystal (as an initiator)[5]

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.[6]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[5]

-

Initiation: Add a small portion of a solution of (3-Bromocyclopentyl)methylbenzene (1.0 equivalent) in anhydrous diethyl ether (or THF) to the magnesium turnings.

-

Reaction: The reaction is typically initiated by gentle warming with a heat gun or a water bath. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the start of the reaction.

-

Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of (3-Bromocyclopentyl)methylbenzene dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to brownish solution is the Grignard reagent, which is typically used directly in the next step without isolation.[1]

Protocol 2: Reaction of (3-(methylbenzyl)cyclopentyl)magnesium bromide with an Aldehyde

This protocol describes a typical application of the prepared Grignard reagent in a nucleophilic addition to an aldehyde to form a secondary alcohol.

Materials:

-

Solution of (3-(methylbenzyl)cyclopentyl)magnesium bromide in ether/THF

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde (0.9 equivalents) in anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared Grignard reagent solution to the cooled aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired secondary alcohol.

Mandatory Visualization

Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 3. quora.com [quora.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for (3-Bromocyclopentyl)methylbenzene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromocyclopentyl)methylbenzene is a versatile bifunctional building block with significant potential in the synthesis of pharmaceutical intermediates. This scaffold combines a substituted cyclopentyl ring with a methylbenzene (toluene) moiety, offering multiple reaction sites for molecular elaboration. The presence of a bromine atom on the cyclopentyl ring provides a handle for various coupling and substitution reactions, while the toluene ring can be further functionalized. This document provides an overview of the synthetic routes to (3-Bromocyclopentyl)methylbenzene and its applications in the construction of more complex molecules relevant to drug discovery.

Synthetic Pathways

The synthesis of (3-Bromocyclopentyl)methylbenzene can be approached through a multi-step sequence involving the formation of a carbon-carbon bond between the cyclopentyl and methylphenyl moieties, followed by selective bromination. A plausible and efficient synthetic strategy is outlined below, starting from readily available commercial starting materials.

Workflow for the Synthesis of (3-Bromocyclopentyl)methylbenzene:

Caption: Synthetic workflow for (3-Bromocyclopentyl)methylbenzene.

Experimental Protocols

The following protocols are representative methods for the key transformations in the synthesis of (3-Bromocyclopentyl)methylbenzene.

Protocol 1: Friedel-Crafts Acylation of Toluene with Cyclopentanecarbonyl Chloride

This procedure details the synthesis of 4-cyclopentylphenyl methyl ketone, a key intermediate.

Materials:

-

Toluene

-

Cyclopentanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add cyclopentanecarbonyl chloride (1.0 eq) dropwise.

-

After the addition is complete, add toluene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ketone.

| Parameter | Value | Reference |

| Toluene (eq) | 1.5 | Analogous Friedel-Crafts Acylations |

| Cyclopentanecarbonyl chloride (eq) | 1.0 | Analogous Friedel-Crafts Acylations |